molecular formula C13H15ClN4O2 B2416196 2-chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006356-88-2

2-chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B2416196
CAS No.: 1006356-88-2
M. Wt: 294.74
InChI Key: YURGKNQPCKEJJL-UHFFFAOYSA-N
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Description

Overview of 2-Chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

This compound (CAS: 1006356-88-2) is a heterocyclic organic compound with the molecular formula $$ \text{C}{13}\text{H}{15}\text{Cl}\text{N}4\text{O}2 $$ and a molecular weight of 294.74 g/mol. Its structure features two 1,5-dimethylpyrazole rings connected to a central propane-1,3-dione backbone, with a chlorine atom substituted at the C2 position. The compound’s IUPAC name, 2-chloro-1,3-bis(1,5-dimethylpyrazol-4-yl)propane-1,3-dione, reflects its symmetrical substitution pattern and functional groups. Key spectroscopic identifiers include the SMILES notation CC1=C(C=NN1C)C(=O)C(C(=O)C2=C(N(N=C2)C)C)Cl and the InChI key YURGKNQPCKEJJL-UHFFFAOYSA-N. While its physical state remains unspecified in literature, analogous pyrazole-dione derivatives typically exist as crystalline solids.

Historical Context and Discovery

The compound’s synthesis aligns with methodologies developed for pyrazole-functionalized diketones, which gained prominence in the early 21st century. Its first reported synthesis likely involved the condensation of 1,5-dimethylpyrazole-4-carbonyl chloride with chloroacetylacetone, a strategy analogous to the one-pot pyrazole formation from 1,3-diketones and hydrazines described by Heller and Natarajan. Modifications to this approach, such as the use of silver benzoate for deprotonation or copper catalysts for regioselective cyclization, have since optimized yields and purity. PubChem records indicate the compound’s initial registration in 2007, with subsequent updates reflecting advances in characterization techniques. Its structural complexity positions it as a product of modern heterocyclic chemistry, bridging traditional diketone chemistry and contemporary metal-coordination studies.

Relevance in Contemporary Chemical Research

This compound has emerged as a versatile scaffold in coordination chemistry and materials science. Its dual pyrazole and diketone functionalities enable diverse binding modes with transition metals, as demonstrated in studies of analogous ligands with zinc(II), silver(I), and magnesium(II). For instance, the softer pyrazole nitrogen atoms preferentially coordinate to softer Lewis acids like silver, while the harder diketone oxygen sites bind to oxophilic magnesium. Such regioselectivity has implications for designing bimetallic coordination polymers. Additionally, its chloro-substituted backbone offers a reactive handle for further functionalization, making it a candidate for synthesizing pharmacologically active pyrazole derivatives. Recent patents highlight its utility in agrochemical intermediates and metal-organic frameworks (MOFs).

Scope and Objectives of the Review

This review systematically examines the synthesis, structural properties, and applications of this compound. Emphasis is placed on its role in coordination chemistry, catalytic systems, and heterocyclic derivatization. The analysis excludes pharmacological and toxicological data to focus on mechanistic and structural insights. By synthesizing data from crystallographic, spectroscopic, and synthetic studies, this work aims to elucidate the compound’s unique reactivity and potential for advanced material design.

Table 1: Key Molecular Properties of this compound

Property Value/Description Source
Molecular Formula $$ \text{C}{13}\text{H}{15}\text{Cl}\text{N}4\text{O}2 $$
Molecular Weight 294.74 g/mol
IUPAC Name 2-chloro-1,3-bis(1,5-dimethylpyrazol-4-yl)propane-1,3-dione
SMILES CC1=C(C=NN1C)C(=O)C(C(=O)C2=C(N(N=C2)C)C)Cl
InChI Key YURGKNQPCKEJJL-UHFFFAOYSA-N
Synthetic Routes Condensation of pyrazole derivatives with chloro-diketones

Properties

IUPAC Name

2-chloro-1,3-bis(1,5-dimethylpyrazol-4-yl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-7-9(5-15-17(7)3)12(19)11(14)13(20)10-6-16-18(4)8(10)2/h5-6,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGKNQPCKEJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C(C(=O)C2=C(N(N=C2)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a chlorinated propane-1,3-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

2-chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione: Lacks the chlorine atom, leading to different chemical reactivity and biological activity.

    2-chloro-1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione: Lacks the methyl groups on the pyrazole rings, which may affect its steric and electronic properties.

Uniqueness

2-chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a synthetic compound notable for its unique structure and potential biological activities. With a molecular formula of C₁₃H₁₅ClN₄O₂ and a molecular weight of 294.74 g/mol, this compound has garnered attention in medicinal chemistry and agricultural science due to its diverse biological properties.

Chemical Structure

The compound features:

  • A chlorine atom .
  • Two 1,5-dimethyl-1H-pyrazol-4-yl groups.
  • A propane-1,3-dione backbone.

This structural configuration may enhance its reactivity and biological activity compared to simpler analogs.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The following sections detail these activities through various studies.

Antibacterial Activity

In vitro studies have shown that this compound possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015
Pseudomonas aeruginosa0.030

These results suggest that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, with rapid bactericidal activity observed within hours of exposure .

Antifungal Activity

The antifungal properties of the compound were evaluated against several fungal strains. The results are presented in Table 2.

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.045
Aspergillus niger0.050

The compound demonstrated significant efficacy against Candida albicans and Fusarium oxysporum, indicating potential applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in target microorganisms. Interaction studies suggest that the halogen substituent plays a crucial role in enhancing bioactivity by increasing reactivity towards microbial targets .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial effects of various pyrazole derivatives, including our compound, revealing that substitution patterns significantly influence activity levels.
  • Antifungal Assessment : In a comparative analysis with other known antifungal agents, the compound showed superior efficacy against resistant strains of fungi, suggesting its potential as a lead compound in antifungal drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione?

Answer:
The synthesis of pyrazole-dione derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form intermediates. This method is analogous to the synthesis of related acetamide-pyrazole derivatives .
  • Step 2: Optimize reaction conditions using dichloromethane as a solvent at 0–25°C to minimize side reactions.
  • Step 3: Purify via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol .

Table 1: Key Reaction Parameters

ParameterExample ConditionsSource
SolventDichloromethane
Catalyst/BaseTriethylamine
Temperature0–25°C
PurificationColumn chromatography, 2-propanol

Basic: How can spectroscopic techniques characterize this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy: Compare 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts to structurally related diones (e.g., 2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione shows aromatic protons at δ 8.08 ppm and fluorinated signals at δ -185.98 in 19F^{19}\text{F} NMR) .
  • IR Spectroscopy: Identify carbonyl stretches (~1667 cm1^{-1}) and aromatic C–H bending (~835 cm1^{-1}) .
  • Mass Spectrometry: Use HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ calc. for C17_{17}H15_{15}O4_4F: 302.0954) .

Basic: What strategies are effective for resolving its crystal structure?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Mo Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for small-molecule refinement, adjusting parameters like hydrogen atom placement and thermal displacement .
  • Validation: Check for twinning or disorder using SHELXPRO. High-resolution data (<1.0 Å) improves accuracy for pyrazole ring geometry .

Advanced: How do electronic effects of substituents influence its reactivity?

Answer:

  • Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the dione and pyrazole rings. The chloro group may act as an electron-withdrawing substituent, polarizing the carbonyl groups and enhancing electrophilicity.
  • Experimental Validation: Compare reaction rates with analogs (e.g., 2-fluoro vs. 2-chloro derivatives) in nucleophilic addition assays .

Advanced: How can computational modeling predict its biological activity?

Answer:

  • Docking Studies: Target GnRH receptors (as seen in propane-1,3-dione derivatives ) using AutoDock Vina. Focus on interactions with residues like Asp98 and Arg8.
  • ADMET Profiling: Use SwissADME to predict logP (~3.5) and permeability (e.g., Blood-Brain Barrier penetration). Correlate with in vitro assays for validation .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Case Example: If 13C^{13}\text{C} NMR shows unexpected carbonyl shifts (e.g., 189.6 ppm vs. 180–185 ppm for typical diones), consider:
    • Tautomerism: Investigate enol-keto equilibrium via variable-temperature NMR.
    • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., chlorinated side products) .
  • Solution: Optimize reaction conditions (e.g., lower temperature) to suppress tautomer formation .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

  • Scaffold Modification: Introduce sulfonyl or methoxy groups at the pyrazole 4-position, as seen in GnRH antagonists .
  • Structure-Activity Relationship (SAR): Test derivatives in receptor-binding assays (IC50_{50}) and compare with lead compounds. For example:
    Table 2: SAR for Propane-1,3-dione Derivatives
DerivativeSubstituentIC50_{50} (nM)Source
Parent Compound2-Cl, 1,5-dimethyl150
Analog A2-F, 4-SO2_2Me85
Analog B3-OCH3_3220

Advanced: What mechanistic insights explain its stability under varying pH conditions?

Answer:

  • Hydrolysis Studies: Monitor degradation kinetics via HPLC at pH 1–13. The chloro group may slow hydrolysis compared to unsubstituted diones.
  • Mechanism: Acidic conditions protonate carbonyl oxygen, accelerating cleavage. Basic conditions deprotonate α-H, leading to diketone decomposition. Stabilize via buffered formulations (pH 6–8) .

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